N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide
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Overview
Description
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide is a complex organic compound that features a benzothiazole ring fused with a naphthalene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide typically involves the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazole with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and sensors.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Uniqueness
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide is unique due to the presence of both a benzothiazole ring and a naphthalene sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H16N2O2S2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21,14-10-9-12-5-1-2-6-13(12)11-14)19-17-18-15-7-3-4-8-16(15)22-17/h1-2,5-6,9-11H,3-4,7-8H2,(H,18,19) |
InChI Key |
BDNABQXVYLDCOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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